molecular formula C15H16N2O3 B555478 N-1-Naphthyl-l-glutamine CAS No. 28401-75-4

N-1-Naphthyl-l-glutamine

Cat. No.: B555478
CAS No.: 28401-75-4
M. Wt: 272.3 g/mol
InChI Key: HKLQAUAUMGSBHL-ZDUSSCGKSA-N
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Description

N-1-Naphthyl-l-glutamine is a chemical compound with the molecular formula C15H16N2O3. It is a derivative of L-glutamic acid, where the gamma-carboxyl group is substituted with an alpha-naphthylamide group. This compound is often used in biochemical research, particularly in the study of enzyme activities and protein interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-Naphthyl-l-glutamine typically involves the reaction of L-glutamic acid with alpha-naphthylamine under specific conditions. The process generally includes:

    Activation of L-glutamic acid: This can be achieved by converting it into an active ester or an acid chloride.

    Coupling Reaction: The activated L-glutamic acid is then reacted with alpha-naphthylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Synthesis: Using large reactors to carry out the coupling reaction.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Utilizing automated chromatography systems for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

N-1-Naphthyl-l-glutamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the naphthylamide group to naphthylamine.

    Substitution: The amide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can facilitate substitution reactions.

Major Products

    Oxidation Products: Naphthoquinones.

    Reduction Products: Naphthylamine derivatives.

    Substitution Products: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-1-Naphthyl-l-glutamine has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzyme assays to study the activity of gamma-glutamyl transferase.

    Biology: Employed in the investigation of protein interactions and enzyme kinetics.

    Medicine: Utilized in the development of diagnostic assays for detecting enzyme deficiencies.

    Industry: Applied in the production of biochemical reagents and as a component in various analytical kits.

Mechanism of Action

The mechanism of action of N-1-Naphthyl-l-glutamine involves its interaction with specific enzymes, particularly gamma-glutamyl transferase. The compound acts as a substrate for this enzyme, which catalyzes the transfer of the gamma-glutamyl group to an acceptor molecule. This reaction is crucial in the metabolism of amino acids and the regulation of cellular functions.

Comparison with Similar Compounds

Similar Compounds

    L-Glutamic acid gamma-(beta-naphthylamide): Similar structure but with a beta-naphthylamide group.

    L-Glutamic acid gamma-(4-methoxy-alpha-naphthylamide): Contains a methoxy group on the naphthyl ring.

    L-Glutamic acid gamma-(7-amido-4-methylcoumarin): Features a coumarin moiety instead of a naphthyl group.

Uniqueness

N-1-Naphthyl-l-glutamine is unique due to its specific interaction with gamma-glutamyl transferase, making it a valuable tool in biochemical research. Its structure allows for the study of enzyme kinetics and protein interactions, providing insights into various biological processes.

Properties

IUPAC Name

(2S)-2-amino-5-(naphthalen-1-ylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c16-12(15(19)20)8-9-14(18)17-13-7-3-5-10-4-1-2-6-11(10)13/h1-7,12H,8-9,16H2,(H,17,18)(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGFVABMAJFJDJ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201001706
Record name 5-Hydroxy-5-[(naphthalen-1-yl)imino]norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201001706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28401-75-4, 81012-91-1
Record name N-1-Naphthalenyl-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28401-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-5-[(naphthalen-1-yl)imino]norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201001706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-1-naphthyl-l-glutamine
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